Lipophilicity Balance: LogP Comparison Versus Des-Fluoro and Des-Methoxy Analogs
The target compound (LogP 1.9226, computed via ACD/Labs) occupies an intermediate lipophilicity window between the des-fluoro analog (3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, LogP 1.7835) and the des-methoxy analog (3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, LogP 1.914) [1][2]. This intermediate LogP value—approximately 0.14 log units higher than the des-fluoro analog and 0.01 log units higher than the des-methoxy analog—suggests that the simultaneous presence of fluorine and methoxy groups does not simply additively increase lipophilicity but instead produces a modulated value closer to the optimal range for oral bioavailability (LogP 1–3) [3]. This balance is critical for compounds intended to progress beyond in vitro screening into cellular or in vivo models.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9226 |
| Comparator Or Baseline | Comparator 1 (Des-Fluoro): LogP = 1.7835; Comparator 2 (Des-Methoxy): LogP = 1.914 |
| Quantified Difference | ΔLogP = +0.139 vs. Des-Fluoro; ΔLogP = +0.009 vs. Des-Methoxy |
| Conditions | ACD/Labs computed LogP; values sourced from molbase.cn and bocsci.com databases |
Why This Matters
Procurement teams selecting a pyrazole-5-carboxylic acid building block for medicinal chemistry programs can use LogP to predict membrane permeability trends; the target compound's intermediate value minimizes the risk of either excessive hydrophilicity (poor passive diffusion) or excessive lipophilicity (poor solubility, high metabolic clearance).
- [1] Molbase / Qiye. 3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: LogP 1.9226, PSA 75.21. CAS 485798-67-2. View Source
- [2] Molbase / Qiye. 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid: LogP 1.914, PSA 65.98. CAS 870704-22-6. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev, 2001, 46, 3-26. View Source
